

azelastine hydrochloride cytochrome P450 metabolism pathway

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: (S)-Azelastine Hydrochloride

CAS No.: 153408-27-6

Cat. No.: S542535

[Get Quote](#)

Primary Cytochrome P450 Metabolism Pathways

The N-demethylation of azelastine to form desmethylazelastine is its major metabolic pathway. Kinetic studies in human liver microsomes (HLMs) typically reveal a biphasic Eadie-Hofstee plot, indicating the involvement of at least two enzymes with distinct affinities [1] [2].

The table below summarizes the key kinetic parameters of the CYP isoforms involved in azelastine N-demethylation:

CYP Isoform	Recombinant Enzyme K_M (μM)	Attributed HLM Kinetic Component	Average Percent Contribution to Clearance
CYP2D6	2.1 - 3.75 [3] [2]	High-affinity ($K_M = 2.4 \pm 1.3 \mu\text{M}$) [2]	21.8% [2]
CYP3A4	43.7 - 51.1 [3] [2]	Low-affinity ($K_M = 79.7 \pm 12.8 \mu\text{M}$) [2]	76.6% [2]
CYP1A2	125.4 [2]	Low-affinity component [2]	3.9% [2]

This data shows that while CYP2D6 has a higher affinity for azelastine, CYP3A4 contributes more significantly to its overall metabolic clearance due to its greater abundance in the liver [2].

Inhibitory Effects on Other CYP Enzymes

Azelastine and its metabolites can also act as inhibitors of various CYP enzymes, which is a critical consideration for predicting drug-drug interactions [4] [5].

The table below outlines the inhibition constants (K_i) for azelastine and its primary metabolite, desmethylazelastine:

CYP Enzyme	Substrate Reaction	Azelastine K_i (μM)	Desmethylazelastine K_i (μM)	Inhibition Type
CYP2D6	Bufuralol 1'-hydroxylation [5]	1.2 ± 0.1 [5]	1.5 ± 0.2 [5]	Competitive [5]
CYP2C9	S-warfarin 7-hydroxylation [5]	13.9 ± 1.8 [5]	15.0 ± 3.1 [5]	Competitive [5]
CYP2C19	S-mephenytoin 4'-hydroxylation [5]	21.9 ± 2.2 [5]	7.3 ± 1.6 [5]	Competitive [5]
CYP3A4	Testosterone 6 β -hydroxylation [5]	23.7 ± 4.6 [5]	13.2 ± 2.3 [5]	Competitive [5]
CYP2B6	7-Benzyloxyresorufin O-dealkylation [5]	Not significant [5]	32.6 ± 4.8 [5]	Uncompetitive [5]

Key Implications for Drug Development:

- Highest Potency Inhibition:** The most potent inhibitory effects of both azelastine and desmethylazelastine are on **CYP2D6** [5]. Co-administration with drugs that are primarily metabolized by CYP2D6 (e.g., tricyclic antidepressants, some beta-blockers) requires careful monitoring.
- Metabolite Activity:** Desmethylazelastine exhibits inhibition potency equal to or greater than the parent drug for most CYPs, particularly against CYP2C19 and CYP3A4 [5]. This must be accounted for in chronic dosing scenarios.

- **Clinical Significance:** Based on K_i values and expected plasma concentrations, the most likely clinically significant interactions are with CYP2D6 substrates [5]. Inhibition of CYP2C9, CYP2C19, and CYP3A4 is generally considered less likely to be clinically significant [5].

Experimental Protocols for Key Assays

For researchers aiming to characterize azelastine metabolism, here are summaries of key experimental methodologies from the literature.

1. Metabolic Identification in Human Liver Microsomes [1]

- **Incubation System:** Typical incubations contained human liver microsomes (e.g., 0.1 mg/mL), azelastine (e.g., 5-200 μ M), and an NADPH-generating system (1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl₂) in a potassium phosphate buffer (pH 7.4).
- **Reaction:** Mixtures were pre-incubated and the reaction initiated by adding the NADPH system. After a set time (e.g., 30-60 min) in a shaking water bath, the reaction was stopped by cooling and adding acetonitrile or another organic solvent.
- **Analysis:** The formation of desmethylazelastine was quantified using high-performance liquid chromatography (HPLC) with UV detection. Metabolites were chromatographically resolved and identified by comparison with synthesized authentic standards [1].

2. Enzyme Kinetics and Contribution Analysis [2]

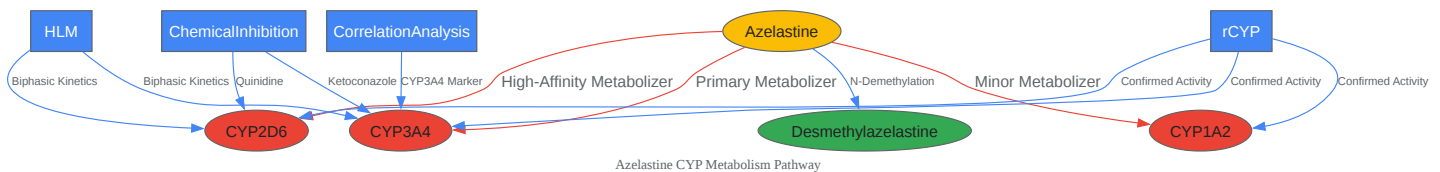
- **Kinetic Profiling:** Azelastine N-demethylation velocity is measured across a range of substrate concentrations in HLMS. Data is plotted via Eadie-Hofstee (velocity/substrate vs. velocity) to visualize biphasic kinetics.
- **Chemical Inhibition:** HLMS are incubated with a single concentration of azelastine (e.g., 5 μ M) and various selective inhibitors:
 - **CYP3A4:** Ketoconazole (0.08 μ M IC₅₀) or troleandomycin [3] [2].
 - **CYP2D6:** Quinidine [1] or bufuralol [2].
 - **CYP1A2:** Furfurylline [3] or fluvoxamine (17.2 μ M IC₅₀) [2].
- **Correlation Analysis:** Azelastine N-demethylase activity (at a low substrate concentration) is measured in a panel of individual human liver microsomes and correlated with known marker activities for specific CYPs (e.g., testosterone 6 β -hydroxylation for CYP3A4) [2].
- **Recombinant Enzyme Kinetics:** The reaction is run using supersomes or microsomes from baculovirus-infected insect cells expressing single human CYP isoforms (CYP1A1, 1A2, 2C8, 2C9, 2C19, 2D6, 3A4) to determine their intrinsic K_M and V_{max} values [2].

3. Inhibition Constant (K_i) Determination [5]

- **System:** Use human B-lymphoblast microsomes expressing a single, specific human CYP enzyme.
- **Assay:** The CYP-specific model substrate reaction is measured at several substrate concentrations (around its K_M) in the presence of varying concentrations of azelastine or its metabolites.
- **Analysis:** Reaction velocities are plotted, and the data is fitted to various inhibition models (competitive, non-competitive, uncompetitive) using non-linear regression software. The model that best fits the data provides the K_i value.

Metabolic Pathway and Experimental Workflow

The following diagram illustrates the relationship between the key metabolic enzymes and the experimental approaches used to identify them.



[Click to download full resolution via product page](#)

Azelastine is metabolized by multiple CYP enzymes, identified through complementary experimental methods.

Research and Development Implications

- **Predicting Drug-Drug Interactions (DDIs):** The primary clinical concern is the potential for azelastine, and more notably its desmethyl metabolite, to inhibit CYP2D6 [5]. When developing formulations for chronic oral administration or repurposing azelastine for new indications, in vivo DDI studies with sensitive CYP2D6 substrates are warranted.

- **Consideration of Polymorphisms:** Given the significant role of CYP2D6, which is a polymorphic enzyme, the metabolic rate of azelastine may vary considerably among individuals with different CYP2D6 phenotypes (e.g., poor vs. extensive metabolizers).
- **Leveraging CAD Properties for Repurposing:** Recent research suggests that azelastine's anti-proliferative effects in cancer cells (e.g., triple-negative breast cancer, colorectal cancer) are independent of HRH1 antagonism. Instead, they are mediated by its action as a cationic amphiphilic drug (CAD) that directly targets and interferes with ADP-ribosylation factor 1 (ARF1) signaling [6]. This opens promising avenues for drug repurposing in oncology.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. In Vitro Identification of the Human Cytochrome P-450 ... [sciencedirect.com]
2. Azelastine N-demethylation by cytochrome P-450 (CYP) ... [pubmed.ncbi.nlm.nih.gov]
3. In vitro identification of the human cytochrome P-450 ... [pubmed.ncbi.nlm.nih.gov]
4. Inhibitory Effects of Azelastine and Its Metabolites on Drug ... [sciencedirect.com]
5. Inhibitory effects of azelastine and its metabolites on drug ... [go.drugbank.com]
6. Azelastine Inhibits Triple-Negative Breast Cancer Cell ... [preprints.org]

To cite this document: Smolecule. [azelastine hydrochloride cytochrome P450 metabolism pathway].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b542535#azelastine-hydrochloride-cytochrome-p450-metabolism-pathway>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com